1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is of interest in various scientific fields due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane typically involves the fluorination of a suitable precursor. One common method is the reaction of a perfluorinated alkane with a fluorinating agent under controlled conditions. Industrial production may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety and purity of the final product.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in imaging techniques and as a contrast agent in medical diagnostics.
Industry: Utilized in the production of high-performance materials and coatings due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Another fluorinated compound with distinct properties and uses.
2-(Trifluoromethyl)perfluoropentane: Known for its use in specialized industrial applications due to its unique chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of the fluoroperoxy group, which imparts distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
828259-48-9 |
---|---|
Molekularformel |
C5F12O2 |
Molekulargewicht |
320.03 g/mol |
IUPAC-Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoropentan-3-yloxy hypofluorite |
InChI |
InChI=1S/C5F12O2/c6-1(7,4(11,12)13)3(10,18-19-17)2(8,9)5(14,15)16 |
InChI-Schlüssel |
DSHSNQDWKBOKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(OOF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.